molecular formula C10H16N2O3 B13268016 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13268016
M. Wt: 212.25 g/mol
InChI Key: NGTISJWDAKUWRF-UHFFFAOYSA-N
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Description

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolidine ring, a piperidine ring, and a carboxylic acid group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, where pyrrolidine-3-carboxylic acid is reacted with piperidine and formaldehyde under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine or piperidine derivatives.

Scientific Research Applications

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8/h7-8,11H,1-6H2,(H,14,15)

InChI Key

NGTISJWDAKUWRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CC(CC2=O)C(=O)O

Origin of Product

United States

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